
N,N'-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) is a chemical compound that belongs to the class of organic compounds known as amides. This compound features a thiene ring, which is a five-membered ring containing sulfur, and two dimethylpropanamide groups attached to the thiene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) typically involves the reaction of thiene derivatives with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) undergoes various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted amides.
Scientific Research Applications
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
- N,N’-(Cyclohexane-1,4-diyl)bis(2,2-dimethylpropanamide)
- N,N’-(Phenylene-1,4-diyl)bis(2,2-dimethylpropanamide)
Uniqueness
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) is unique due to the presence of the thiene ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiene ring can participate in various chemical reactions, making this compound versatile for different applications .
Properties
CAS No. |
90069-85-5 |
|---|---|
Molecular Formula |
C14H22N2O2S |
Molecular Weight |
282.40 g/mol |
IUPAC Name |
N-[4-(2,2-dimethylpropanoylamino)thiophen-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2,3)11(17)15-9-7-19-8-10(9)16-12(18)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
LPWJDYLGMDIXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CSC=C1NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
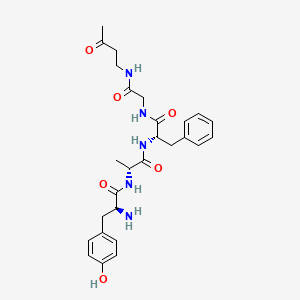
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)




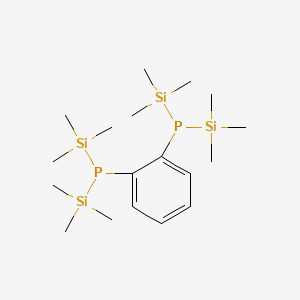
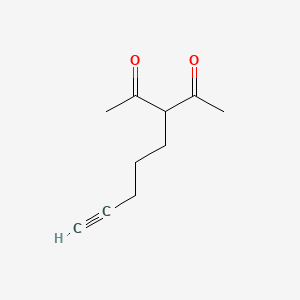

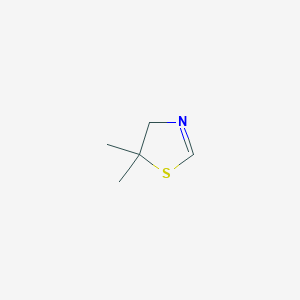
![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)
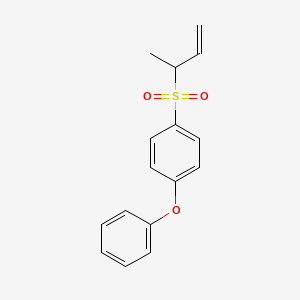
![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
